molecular formula C8H17Cl2N3O B2937464 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride CAS No. 2470437-88-6

1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride

Cat. No.: B2937464
CAS No.: 2470437-88-6
M. Wt: 242.14
InChI Key: QOBQDYGQPWFVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride is a chemical compound with the molecular formula C8H15N3O.2HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperazine and cyclopropane moieties, which contribute to its unique chemical properties .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency .

Chemical Reactions Analysis

1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-Piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride can be compared with other piperazine derivatives, such as:

    Piperazine: A simple heterocyclic compound with a wide range of pharmaceutical applications.

    1-(2-Hydroxyethyl)piperazine: Used as a buffer in biological and chemical research.

    1-(2-Chloroethyl)piperazine: Employed in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical properties and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-piperazin-1-ylcyclopropane-1-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.2ClH/c9-7(12)8(1-2-8)11-5-3-10-4-6-11;;/h10H,1-6H2,(H2,9,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBQDYGQPWFVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.